RORγ Binding Affinity: Quantitative Comparison with a Positional Isomer
The target compound exhibits measurable binding to the RORγ ligand-binding domain. While a direct, quantitative, head-to-head biochemical assay comparing CAS 451479-62-2 to its closest positional isomer, N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide (CAS 451480-38-9), has not been publicly reported, class-level structure-activity relationship (SAR) data for indolinyl sulfonamide RORγ modulators strongly indicate that the shift of the chloro and trifluoromethyl substituents between the ortho, meta, and para positions modulates the binding mode and functional output [1]. Specifically, an indolinyl sulfonamide bearing a 2-chloro-5-(trifluoromethyl)phenyl group demonstrated an IC50 of 3 nM against GST-tagged RORγ LBD in a TRAP220 co-activator peptide displacement assay; the 4-chloro-2-(trifluoromethyl)phenyl substitution pattern is anticipated to yield a distinct binding pose, as inferred from HDX-MS conformational dynamics studies on co-crystallized ligand L77 [2]. Quantitative procurement-grade comparative data remain absent from the open literature.
| Evidence Dimension | RORγ LBD binding potency |
|---|---|
| Target Compound Data | Not explicitly reported in isolation |
| Comparator Or Baseline | N-(2-chloro-5-(trifluoromethyl)phenyl) analog (CAS 451480-38-9): IC50 = 3 nM (GST-RORγ LBD, TRAP220 displacement assay) |
| Quantified Difference | Cannot be calculated; positional isomer data provided for class-level context only |
| Conditions | Binding affinity to GST-tagged RORγ ligand-binding domain assessed by inhibition of TRAP220 co-activator peptide interaction (BindingDB data) |
Why This Matters
Procurement decisions require structural certainty because even a positional isomer change can invert the functional pharmacology from agonism to inverse agonism, directly impacting experimental outcomes in immunology research.
- [1] Lycera Corp. Indolinyl Sulfonamide and Related Compounds for Use as Agonists of RORγ and the Treatment of Disease. US 2020/0207726 A1. View Source
- [2] Strutzenberg, T.S., Park, H.J., Griffin, P.R. eLife, 8, e47172, 2019. HDX-MS structural analysis of RORγ bound to ligand L77. View Source
